molecular formula C9H18N2O3 B119126 Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI) CAS No. 143979-27-5

Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI)

Cat. No. B119126
M. Wt: 202.25 g/mol
InChI Key: RHTSOFOGPVTVGP-UHFFFAOYSA-N
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Description

Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound is commonly referred to as t-Butyl carbamate and is an organic compound with the chemical formula C8H16N2O3.

Mechanism Of Action

The mechanism of action of t-Butyl carbamate is not well understood. However, it is believed that this compound acts as a nucleophile in organic reactions. It can also act as a source of carbon dioxide in some reactions.

Biochemical And Physiological Effects

T-Butyl carbamate has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not considered to be harmful to humans or the environment.

Advantages And Limitations For Lab Experiments

One of the advantages of using t-Butyl carbamate in lab experiments is its stability. This compound is relatively stable and can be stored for long periods without significant degradation. Additionally, t-Butyl carbamate is easy to handle and can be used in a variety of reactions. However, one limitation of using this compound is that it is relatively expensive compared to other reagents.

Future Directions

There are several potential future directions for the use of t-Butyl carbamate in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. Additionally, t-Butyl carbamate could be used as a protecting group for amines in the synthesis of new organic compounds. Further research is needed to fully understand the potential applications of t-Butyl carbamate in scientific research.
Conclusion
In conclusion, t-Butyl carbamate is a chemical compound that has potential applications in scientific research. It can be synthesized using several methods and has been used as a protecting group for amines in organic synthesis. T-Butyl carbamate has low toxicity and is relatively stable, making it an attractive reagent for lab experiments. Further research is needed to fully understand the potential applications of t-Butyl carbamate in scientific research.

Synthesis Methods

The synthesis of t-Butyl carbamate can be carried out in several ways. One method involves the reaction of t-Butyl isocyanate with methyl acetoacetate in the presence of a base. Another method involves the reaction of t-Butyl isocyanate with diethyl malonate in the presence of a base. Both methods result in the formation of t-Butyl carbamate.

Scientific Research Applications

T-Butyl carbamate has been used in scientific research for various applications. One of the primary uses of this compound is as a protecting group for amines in organic synthesis. It can also be used as a reagent in the synthesis of β-lactams and amino acids. Additionally, t-Butyl carbamate has been used in the synthesis of pharmaceuticals and agrochemicals.

properties

CAS RN

143979-27-5

Product Name

Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI)

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

tert-butyl N-(4-amino-4-oxobutan-2-yl)carbamate

InChI

InChI=1S/C9H18N2O3/c1-6(5-7(10)12)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H2,10,12)(H,11,13)

InChI Key

RHTSOFOGPVTVGP-UHFFFAOYSA-N

SMILES

CC(CC(=O)N)NC(=O)OC(C)(C)C

Canonical SMILES

CC(CC(=O)N)NC(=O)OC(C)(C)C

Origin of Product

United States

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